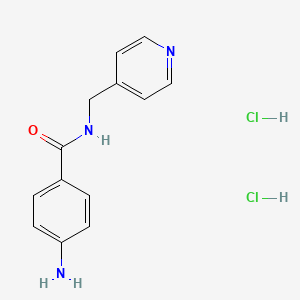![molecular formula C10H10FN B1492963 3-[(2-Fluorophenyl)methylidene]azetidine CAS No. 1517659-55-0](/img/structure/B1492963.png)
3-[(2-Fluorophenyl)methylidene]azetidine
Descripción general
Descripción
3-[(2-Fluorophenyl)methylidene]azetidine is a useful research compound. Its molecular formula is C10H10FN and its molecular weight is 163.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Enantioselective Synthesis and Catalysis
A pivotal study by Jain et al. (2016) introduced a palladium-catalyzed, enantioselective α-C–H coupling methodology for a wide range of amines, including azetidines. This method facilitates the functionalization of the α-methylene C–H bonds of saturated aza-heterocycles, crucial for drug discovery due to their prevalence in bioactive compounds and therapeutic agents. The process not only achieves high enantioselectivities but also ensures exclusive regioselectivity, making it a significant advancement in asymmetric synthesis Jain et al., Nature Chemistry, 2016.
Photoactivatable Fluorophores
Grimm et al. (2016) developed photoactivatable Janelia Fluor (JF) dyes incorporating azetidine, which demonstrated superior brightness and photostability. These properties make them ideal for advanced imaging experiments, including single-particle tracking and localization microscopy in live-cell labeling strategies. The azetidine-containing dyes exemplify the enhancement of small-molecule fluorophores for biological applications, providing tools for detailed cellular and molecular visualization Grimm et al., Nature Methods, 2016.
Anticancer and Antibacterial Properties
Rajulu et al. (2014) synthesized N-(substituted azetidine-3-carbonyl)-N-methyl-hydrazino derivatives of fluoroquinolones, which were evaluated for their antibacterial and anticancer activities. Notably, certain derivatives exhibited promising antibacterial activity against various strains of Staphylococcus aureus and Escherichia coli, as well as growth inhibition in breast, colon, and lung carcinoma cell lines. This study underscores the potential of azetidine derivatives in developing new therapeutic agents with dual antibacterial and anticancer activities Rajulu et al., Medicinal Chemistry Research, 2014.
Novel Synthetic Pathways
Van Hende et al. (2009) explored synthetic strategies towards 3-fluoroazetidine-3-carboxylic acid, demonstrating a successful pathway that includes the bromofluorination of specific intermediates, leading to a new cyclic fluorinated β-amino acid. This compound holds significant potential as a building block in medicinal chemistry, showcasing the importance of azetidine derivatives in the synthesis of complex molecules Van Hende et al., The Journal of Organic Chemistry, 2009.
Propiedades
IUPAC Name |
3-[(2-fluorophenyl)methylidene]azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN/c11-10-4-2-1-3-9(10)5-8-6-12-7-8/h1-5,12H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZSLOOGGGGPBIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=CC=CC=C2F)CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


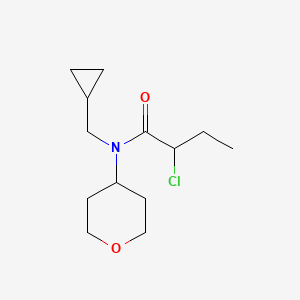
![6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1492882.png)
![6-[(Benzyloxy)methyl]-2-methylpyrimidin-4-amine](/img/structure/B1492884.png)
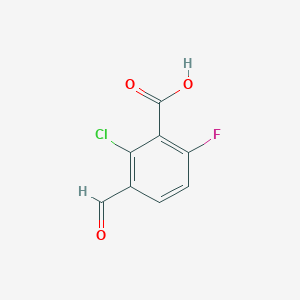
![3,3,7-Tribromo-6-chloro-1H-pyrrolo[3,2-c]pyridin-2(3H)-one](/img/structure/B1492889.png)
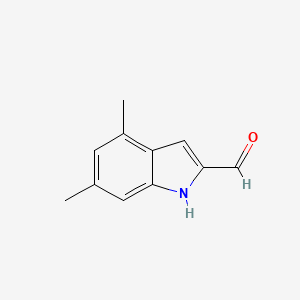
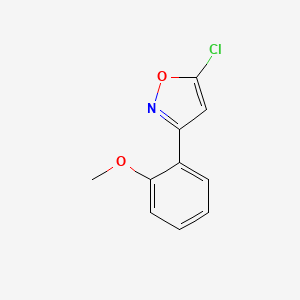


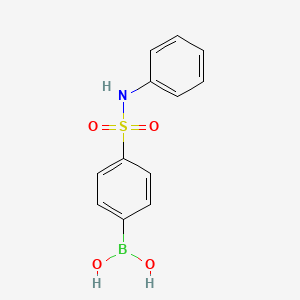
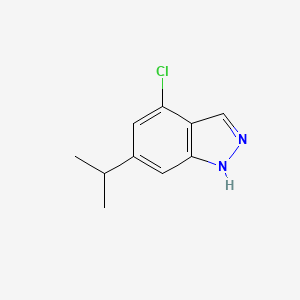
![3-(Aminomethyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine Dihydrochloride](/img/structure/B1492900.png)

